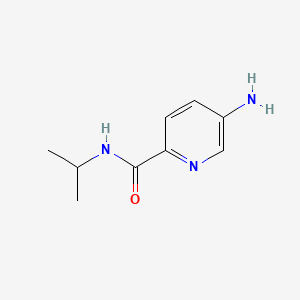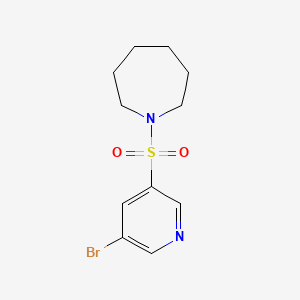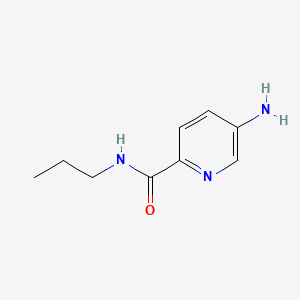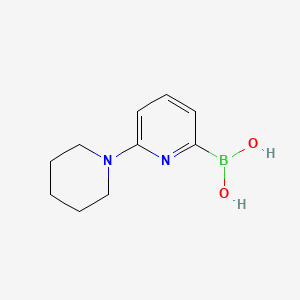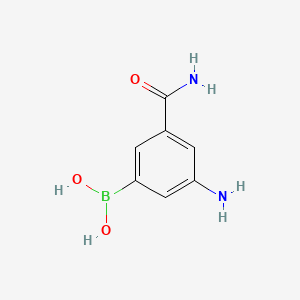
3-アミノ-5-カルバモイルフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-carbamoylphenylboronic acid is a chemical compound with the CAS Number: 1801408-17-2 and a linear formula of C7H9BN2O3 . It has a molecular weight of 179.97 .
Molecular Structure Analysis
The InChI code for 3-Amino-5-carbamoylphenylboronic acid is1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) . The InChI key is SGUFPLUNZOZMTQ-UHFFFAOYSA-N . Its molecular weight is 179.97 . More specific physical and chemical properties were not found in the search results.
作用機序
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 3-Amino-5-carbamoylphenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are used to transfer organic groups to palladium complexes in a process known as transmetalation .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions , it likely contributes to the formation of carbon-carbon bonds in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 3-Amino-5-carbamoylphenylboronic acid can be influenced by various environmental factors. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which this compound is often used, depends on factors such as temperature, pH, and the presence of a palladium catalyst .
実験室実験の利点と制限
The main advantage of using 3-Amino-5-carbamoylphenylboronic acid in laboratory experiments is its versatility. It can be used in a variety of synthetic and research applications. In addition, 3-Amino-5-carbamoylphenylboronic acid is relatively easy to synthesize and is relatively stable. The main limitation of using 3-Amino-5-carbamoylphenylboronic acid in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are a number of potential future directions for research involving 3-Amino-5-carbamoylphenylboronic acid. These include the development of new drugs, the study of enzyme-catalyzed reactions, the synthesis of organometallic compounds, the study of molecular recognition, and the study of its biochemical and physiological effects. In addition, further research into the mechanism of action of 3-Amino-5-carbamoylphenylboronic acid and its effects on the GABA-A receptor could lead to the development of new treatments for anxiety and depression. Finally, further research into the synthesis of 3-Amino-5-carbamoylphenylboronic acid could lead to the development of new compounds with potential therapeutic applications.
合成法
3-Amino-5-carbamoylphenylboronic acid can be synthesized in a variety of ways. One method involves the reaction of 3-aminobenzaldehyde and boronic acid in the presence of a base. This reaction produces a mixture of 3-Amino-5-carbamoylphenylboronic acid and other boronic acid derivatives. Another method involves the reaction of 3-aminobenzaldehyde with a boronic ester, such as p-toluenesulfonylboronic ester, in the presence of a base. This reaction produces a mixture of 3-Amino-5-carbamoylphenylboronic acid and other boronic acid derivatives.
科学的研究の応用
センシングアプリケーション
3-アミノ-5-カルバモイルフェニルボロン酸: は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基との相互作用により、様々なセンシングアプリケーションで使用されています 。この相互作用は、均一なアッセイと不均一な検出の両方において重要であり、センシング材料の界面またはバルクサンプル内で動作するセンサーの開発を可能にします。
タンパク質操作のための生化学的ツール
この化合物は、タンパク質の操作と修飾のための生化学的ツールとして重要な役割を果たしています 。ジオールとの重要な相互作用により、生物学的ラベル付けに使用することができ、これは生物学的システム内のタンパク質を追跡および研究するために不可欠です。
グルコースセンシングとインスリン送達
医療分野では、3-アミノ-5-カルバモイルフェニルボロン酸誘導体は、グルコースセンシングとインスリン送達システムのために、ヒドロゲル担持フェニルボロン酸部分を組み込まれています 。これらのシステムは、グルコースなどのジオール含有分子に対する化合物の応答性を活用しており、糖尿病管理のための潜在的な代替手段となっています。
医薬品アプリケーション
この化合物は、特に抗腫瘍活性を高め、腫瘍の標的化を目的としたリグストラジン-ベチュリン酸アミノ酸誘導体の合成において、その治療的可能性について研究されています 。これは、新しい癌治療法の開発における重要性を示しています。
医療診断
診断では、3-アミノ-5-カルバモイルフェニルボロン酸は、質量分析法テストで使用して様々な生体分子の検出に対する感度を下げるなど、新しい診断方法の開発のための研究の一部です 。
環境科学
環境研究では、3-アミノ-5-カルバモイルフェニルボロン酸の特性を利用して、大気アミンの変換プロセスと、エアロゾルの形成と老化への寄与を理解しています 。これは、大気汚染と気候変動に関連する問題に対処するために不可欠です。
分析化学
分析化学者は、3-アミノ-5-カルバモイルフェニルボロン酸を、プロテオミクスや食品検査など、様々な分析における標準または試薬として使用しています 。その精密な相互作用と反応により、正確な試験方法の開発において貴重な成分となっています。
農業研究
農業では、3-アミノ-5-カルバモイルフェニルボロン酸のような化合物を含むアミノ酸代謝を操作することは、作物の窒素利用効率を高め、持続可能な農業慣行を促進するための戦略です 。
生化学分析
Biochemical Properties
3-Amino-5-carbamoylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in numerous physiological processes. The boronic acid moiety of 3-Amino-5-carbamoylphenylboronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of significant interest in the development of therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of 3-Amino-5-carbamoylphenylboronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Amino-5-carbamoylphenylboronic acid can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-Amino-5-carbamoylphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of serine proteases, as mentioned earlier. The boronic acid moiety of 3-Amino-5-carbamoylphenylboronic acid forms a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. This interaction prevents the protease from cleaving its substrate, thereby modulating various physiological processes. Additionally, 3-Amino-5-carbamoylphenylboronic acid can interact with other biomolecules, such as kinases and transcription factors, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-carbamoylphenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 3-Amino-5-carbamoylphenylboronic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 3-Amino-5-carbamoylphenylboronic acid can result in sustained inhibition of target enzymes and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 3-Amino-5-carbamoylphenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, 3-Amino-5-carbamoylphenylboronic acid may exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of careful dosage optimization in the use of 3-Amino-5-carbamoylphenylboronic acid in therapeutic applications .
Metabolic Pathways
3-Amino-5-carbamoylphenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biochemical properties. Additionally, 3-Amino-5-carbamoylphenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-5-carbamoylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins. Once inside the cell, 3-Amino-5-carbamoylphenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Amino-5-carbamoylphenylboronic acid is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of 3-Amino-5-carbamoylphenylboronic acid. These factors play a crucial role in determining the compound’s function within the cell .
特性
IUPAC Name |
(3-amino-5-carbamoylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUFPLUNZOZMTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

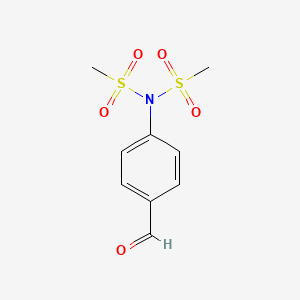


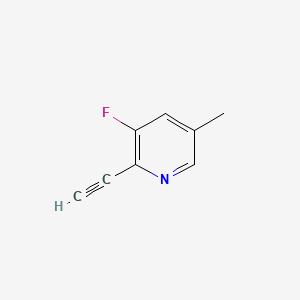
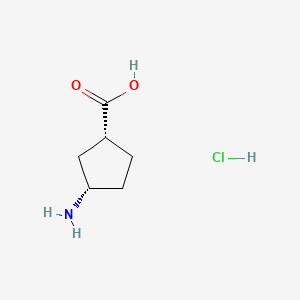
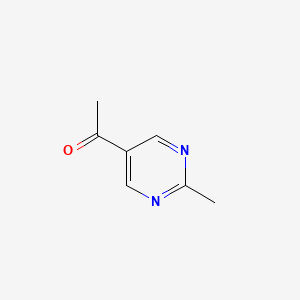

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
